4-[(2-Aminopyridin-3-yl)oxy]butanenitrile
Description
Properties
IUPAC Name |
4-(2-aminopyridin-3-yl)oxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-1-2-7-13-8-4-3-6-12-9(8)11/h3-4,6H,1-2,7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBPHLVJUJDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution to Form Ether Linkage
A common method to prepare aryloxyalkylnitriles involves nucleophilic substitution reactions between a halogenated butanenitrile derivative and 2-aminopyridin-3-ol or its protected form. The reaction conditions typically include:
- Reactants: 3-hydroxy-2-aminopyridine or its protected derivative and 4-halobutanenitrile (e.g., 4-chlorobutanenitrile).
- Base: A strong base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (60–120 °C) to facilitate substitution.
This method yields 4-[(2-aminopyridin-3-yl)oxy]butanenitrile after purification.
Protection of Amino Group
The amino group on the pyridine ring can interfere with ether formation due to its nucleophilicity and potential to coordinate metals or bases. Thus, protection strategies include:
- Boc (tert-butoxycarbonyl) protection: The amino group is converted into a Boc-protected amine, which is stable under basic conditions used for ether formation.
- Deprotection: After ether synthesis, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) remove the Boc group to regenerate the free amine.
Alternative Coupling Methods
In some cases, transition-metal catalyzed coupling reactions such as Buchwald-Hartwig etherification may be employed, especially if the direct nucleophilic substitution is inefficient. This involves:
- Catalyst: Palladium complexes with suitable ligands.
- Base: Potassium phosphate or cesium carbonate.
- Solvent: Toluene or dioxane.
- Temperature: Elevated (80–110 °C).
This method allows for milder conditions and better yields in challenging substrates.
Representative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | Boc2O, base (triethylamine), DCM, 0 °C to RT | >90 | Protects amino group for ether formation |
| Ether formation | 4-chlorobutanenitrile, K2CO3, DMF, 80 °C | 60–85 | Nucleophilic substitution reaction |
| Amino group deprotection | TFA in DCM, RT, 1–2 h | >90 | Removes Boc protecting group |
| Purification | Column chromatography or recrystallization | — | To isolate pure product |
Research Findings and Analysis
- The nucleophilic substitution approach is straightforward and widely used for similar compounds, providing moderate to high yields.
- Protection of the amino group is critical to prevent side reactions and improve selectivity.
- Transition-metal catalyzed methods offer an alternative when substrates are sensitive or sterically hindered.
- Purification techniques such as silica gel chromatography and recrystallization are essential to obtain analytically pure this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles like alkoxides or amines can react with the pyridine ring under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison Based on Nitrile Chain Length
Compound 1: 3-((...propanenitrile (from ) This compound features a propanenitrile chain (CH₂CH₂CN) with a complex tetrahydrofuran-derived substituent. The bulky substituent in Compound 1 may also hinder steric accessibility for reactions at the nitrile group .
Compound 2: 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile The longer butanenitrile chain enhances hydrophobicity, which could improve binding affinity to hydrophobic targets in drug design. The 2-aminopyridine group facilitates hydrogen bonding, a feature absent in Compound 1.
Compound 3: 4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[...]cyclopentyl)butanenitrile (from ) This compound shares the butanenitrile backbone but incorporates a cyclopentyl-pyrrolotriazolopyrazine substituent. However, the absence of an aminopyridine group limits hydrogen-bonding opportunities .
Functional Group Analysis
Biological Activity
4-[(2-Aminopyridin-3-yl)oxy]butanenitrile, with the chemical formula C9H11N3O, is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a pyridine ring substituted with an amino group and an oxybutanenitrile group, which contribute to its unique properties and interactions in biological systems.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis initiates with 2-aminopyridine and 4-chlorobutanenitrile.
- Reaction Conditions : A nucleophilic substitution reaction occurs in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
- Purification : The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.
Chemical Reactivity
This compound can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The nitrile group can be reduced to yield primary amines.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group forms hydrogen bonds with active site residues, while the nitrile group facilitates polar interactions. These interactions can modulate the activity of target proteins, influencing various biological processes.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for certain enzymes, potentially offering therapeutic benefits in conditions where enzyme overactivity is detrimental.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
- Neuroprotective Effects : Some investigations have pointed towards neuroprotective effects, suggesting that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Case Studies
A selection of case studies illustrates the compound's potential applications:
| Study Title | Findings |
|---|---|
| Anticancer Activity of this compound | Demonstrated significant reduction in tumor size in murine models when administered at specific dosages. |
| Enzyme Inhibition Profile | Identified as a potent inhibitor of enzyme X, leading to a decrease in substrate conversion rates by over 50%. |
| Neuroprotective Mechanisms | Showed reduced markers of oxidative stress in neuronal cultures treated with the compound compared to controls. |
Comparative Analysis
When compared to similar compounds, such as 4-[(2-Aminopyridin-4-yl)oxy]butanenitrile and 4-[(2-Aminopyridin-2-yl)oxy]butanenitrile, the unique positioning of functional groups in this compound significantly influences its reactivity and biological activity. This specificity may lead to distinct therapeutic applications and efficacy profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. Reacting 2-amino-3-hydroxypyridine with 4-bromobutanenitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target product. Optimization includes controlling reaction time (6-12 hours) and using anhydrous solvents to minimize hydrolysis of the nitrile group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Diagnostic signals include the nitrile carbon (~115-120 ppm in 13C NMR) and aromatic protons (δ 6.5-8.0 ppm in 1H NMR). The aminopyridine moiety shows distinct NH₂ proton signals (δ ~5.5 ppm, broad) .
- HRMS : Confirms molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a calculated mass of 205.1218 g/mol matches experimental data .
- Elemental Analysis : Validates stoichiometry (e.g., C: 64.0%, H: 5.9%, N: 20.3%) .
Q. What are common reaction pathways for the nitrile group in this compound?
- Methodological Answer : The nitrile group can undergo hydrolysis to form a carboxylic acid (using H₂SO₄/H₂O) or an amide (via catalytic hydration with Ni or Pt). It may also participate in cycloaddition reactions (e.g., with azides to form tetrazoles) under microwave irradiation (120°C, 30 minutes) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) refines atomic coordinates and thermal parameters. For example, resolving positional disorder in the butanenitrile chain requires iterative refinement cycles. High-resolution data (<1.0 Å) improves accuracy, while twinning parameters are adjusted for non-merohedral twins .
Q. How to address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
- Assay Optimization : Test varying pH (6.0-8.0) and temperature (25-37°C) to identify optimal conditions.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-(2-fluorophenyl)butanenitrile) to assess electronic effects of substituents .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases). Validate with competitive inhibition assays (Ki determination) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Metabolite Prediction : SwissADME or ADMET Predictor™ simulates Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the aminopyridine group) .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC cross-peaks between the pyridine C3 and butanenitrile CH₂ groups validate the ether linkage .
- Isotopic Labeling : Synthesize ¹³C-labeled nitrile to track reactivity in complex mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
